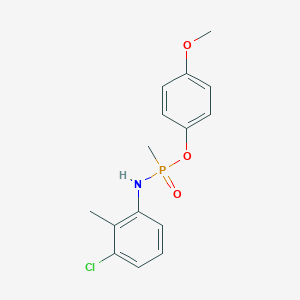
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate, also known as MNPETE, is a chemical compound that has been widely used in scientific research. MNPETE is a thiol-reactive compound that has been used in various biochemical and physiological studies due to its unique properties.
Wirkmechanismus
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate reacts with thiol-containing proteins through a Michael addition reaction, which forms a covalent bond between the thiol group and the S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate molecule. This reaction is highly selective and specific, as S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate only reacts with thiol groups and does not react with other functional groups. The covalent bond formed between S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate and the thiol group can be used to label or modify the protein of interest.
Biochemical and Physiological Effects:
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been shown to have a variety of biochemical and physiological effects. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate can be used to selectively label and modify thiol-containing proteins, which can be used to study the structure and function of proteins. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has also been shown to inhibit the activity of some enzymes by modifying their active site thiol groups. Additionally, S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been shown to induce oxidative stress in cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate in lab experiments is its high selectivity and specificity for thiol-containing proteins. This allows researchers to selectively label and modify the protein of interest without affecting other proteins in the sample. Additionally, S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate is relatively easy to synthesize and is commercially available. However, one limitation of using S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate is that it can induce oxidative stress in cells, which can lead to cell death. Additionally, S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate can only be used to label or modify thiol-containing proteins, which limits its application in certain areas of research.
Zukünftige Richtungen
There are several future directions for the use of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate in scientific research. One potential direction is the development of new methods for the selective labeling and modification of thiol-containing proteins using S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate. Another potential direction is the use of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate in the study of protein-protein interactions and signaling pathways. Additionally, the development of new derivatives of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate with improved properties and selectivity could lead to new applications in scientific research.
Synthesemethoden
The synthesis of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate involves the reaction of 4-methylphenol and 4-nitrophenol with ethyl chloroacetate in the presence of potassium carbonate and catalytic amounts of tetrabutylammonium iodide. The resulting product is then treated with thioacetic acid to obtain S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been widely used in scientific research due to its ability to selectively label and modify thiol-containing proteins. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been used to study the structure and function of proteins, as well as their interactions with other molecules. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has also been used to study the mechanisms of enzyme catalysis, protein folding, and protein-protein interactions.
Eigenschaften
IUPAC Name |
S-(4-methylphenyl) 2-(4-nitrophenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-11-2-8-14(9-3-11)21-15(17)10-20-13-6-4-12(5-7-13)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYSQWGFYBRNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)

![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)

![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)

![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)